molecular formula C9H9NO7 B14209301 2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate CAS No. 918153-87-4

2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate

Cat. No.: B14209301
CAS No.: 918153-87-4
M. Wt: 243.17 g/mol
InChI Key: PBUMNZPNRGBITI-UHFFFAOYSA-N
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Description

2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate is a chemical compound with the molecular formula C9H9NO7. It is a derivative of 3,4-dihydroxybenzoic acid, which is known for its antioxidant properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2-(nitrooxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The nitrooxy group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of antioxidant and efflux pump inhibitory activities, making it a promising candidate for further research and development.

Properties

CAS No.

918153-87-4

Molecular Formula

C9H9NO7

Molecular Weight

243.17 g/mol

IUPAC Name

2-nitrooxyethyl 3,4-dihydroxybenzoate

InChI

InChI=1S/C9H9NO7/c11-7-2-1-6(5-8(7)12)9(13)16-3-4-17-10(14)15/h1-2,5,11-12H,3-4H2

InChI Key

PBUMNZPNRGBITI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)OCCO[N+](=O)[O-])O)O

Origin of Product

United States

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